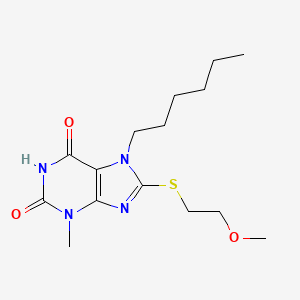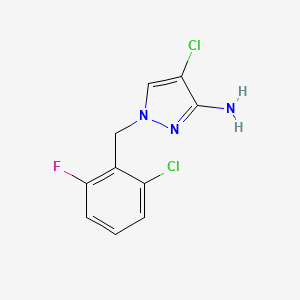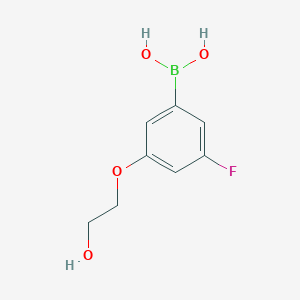![molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1](/img/no-structure.png)
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives, including those with specific substitutions like 6,7-dimethoxy groups, have been extensively studied for their versatile chemical properties and potential in synthesizing pharmaceutically active compounds. For instance, the synthesis of quinazoline derivatives through methods involving cyclization, chlorination, and substitution has been reported, highlighting the efficiency and scalability of these processes for large-scale production. These methods are crucial for developing new drugs, providing a foundation for further pharmacological exploration (Bänziger et al., 2000).
Biological Activities and Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Research has shown that specific quinazoline derivatives have promising antimicrobial activities against various pathogens, suggesting their potential as antimicrobial agents. Moreover, the anti-inflammatory and analgesic properties of these compounds have been investigated, indicating their potential in treating pain and inflammation (Dash et al., 2017).
Antitubercular Activity
The screening of 4-anilinoquinazoline derivatives has identified novel inhibitors of Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory activity. This suggests the potential of quinazoline derivatives in developing new antitubercular drugs, which is crucial for combating tuberculosis, a major global health challenge (Asquith et al., 2019).
Catalytic and Synthetic Applications
Quinazoline derivatives are also explored for their catalytic applications in organic synthesis. For example, the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates the versatility of these compounds in green chemistry and sustainable chemical practices. Such applications highlight the importance of quinazoline derivatives in facilitating environmentally friendly chemical reactions (Patil et al., 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methoxybenzaldehyde to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid. This intermediate is then reacted with thiourea to form the target compound.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "2-methoxybenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: 2-amino-3-methoxybenzoic acid is reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to form 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by recrystallization to obtain the pure compound." ] } | |
CAS No. |
902579-15-1 |
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.43 |
IUPAC Name |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChI Key |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2614006.png)
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)


![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)


![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)



![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
